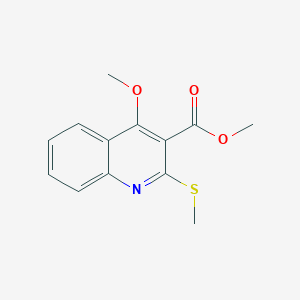

![molecular formula C24H19N3O2 B6511963 6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-97-3](/img/structure/B6511963.png)

6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is a well-known nitrogenous tertiary base . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

The quinoline scaffold was first extracted in 1834 from coal tar by German analytical chemist Friedlieb Ferdinand Runge . Subsequently, in 1842 it was synthesized by French chemist Charles Gerhardt by dry distillation of quinine, strychnine or cinchonine in the presence of sodium hydroxide .

Chemical Reactions Analysis

These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market .

Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Mecanismo De Acción

Target of Action

Quinoline-based compounds have been known to inhibit bacterial dna gyrase and topoisomerase .

Mode of Action

Quinoline derivatives have been reported to interact with their targets, leading to inhibition of essential enzymes such as dna gyrase and topoisomerase . This interaction disrupts the supercoiling process of bacterial DNA, thereby inhibiting bacterial growth.

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase, the compound likely disrupts dna replication and transcription processes, leading to bacterial cell death .

Result of Action

By inhibiting key enzymes involved in dna replication and transcription, the compound likely leads to bacterial cell death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline in laboratory experiments include its ability to inhibit the growth of several types of cancer cell lines, its ability to inhibit the growth of several types of bacteria, and its ability to modulate the activity of the endocannabinoid system. The limitations of using this compound in laboratory experiments include its relatively low solubility in water and its potential to cause cytotoxicity in some cell lines.

Direcciones Futuras

For the study of 6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline include further research into its potential to modulate the activity of the endocannabinoid system and its role in the treatment of neurological disorders. In addition, further research into its anti-inflammatory and anti-tumor activities is warranted. Furthermore, further research into its anti-oxidant and anti-microbial activities is needed. Finally, further research into its potential to cause cytotoxicity in some cell lines is needed in order to better understand its safety profile.

Métodos De Síntesis

6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized by a number of methods, including the reaction of 4-methoxyphenyl isocyanate with 3-phenylpyrazole in the presence of a base. This reaction yields the desired product in good yields. Another method involves the reaction of 4-methoxyphenyl isocyanate with 3-phenylpyrazole-5-carboxylic acid in the presence of a base and a catalyst. This method yields the desired product in good yields as well.

Aplicaciones Científicas De Investigación

6-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied for its potential to modulate the activity of the endocannabinoid system and its role in the treatment of neurological disorders. In addition, it has been studied for its anti-inflammatory and anti-tumor activities. It has been found to have an inhibitory effect on the growth of several types of cancer cell lines, including breast, colon, and prostate cancer cell lines. It has also been found to inhibit the growth of several types of bacteria, including E. coli, S. aureus, and P. aeruginosa. Furthermore, it has been found to possess anti-oxidant and anti-microbial activities.

Propiedades

IUPAC Name |

6-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-28-18-13-11-17(12-14-18)27-24-19-9-6-10-21(29-2)23(19)25-15-20(24)22(26-27)16-7-4-3-5-8-16/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTVPVXSRVHFTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B6511893.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6511896.png)

![3-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B6511900.png)

![methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511906.png)

![methyl 4-[(4-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511910.png)

![methyl 4-[(2-chlorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511915.png)

![methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B6511916.png)

![methyl 3-({[(2,6-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate](/img/structure/B6511927.png)

![3-ethoxy-4-{[(4-fluorophenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6511928.png)

![3-ethoxy-4-{[(4-methylphenyl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B6511930.png)

![1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511958.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511959.png)

![1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6511969.png)